1,4,5,6-Tetrahydro-1,2,3-triazine
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Overview
Description
1,4,5,6-Tetrahydro-1,2,3-triazine is a heterocyclic compound containing three nitrogen atoms within a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4,5,6-Tetrahydro-1,2,3-triazine can be synthesized through several methods. One common approach involves the reaction of glycine imino esters with diazo compounds under silver-catalyzed conditions . Another method includes the nitration-rearrangement, reduction, and fluorination sequence starting from a triazine backbone .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally involves scalable reactions that can be adapted for large-scale production. The use of readily available starting materials and efficient catalytic systems is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 1,4,5,6-Tetrahydro-1,2,3-triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form triazine derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydro derivatives.
Substitution: Substitution reactions, particularly involving nucleophiles, are common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are frequently employed under mild conditions.
Major Products Formed: The major products formed from these reactions include various substituted triazines and tetrahydro derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
1,4,5,6-Tetrahydro-1,2,3-triazine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1,4,5,6-Tetrahydro-1,2,3-triazine involves its interaction with various molecular targets. The compound can act as a modulator of specific receptors and enzymes, influencing biological pathways. For example, it has been shown to inhibit β-secretase-1 (BACE-1) and cytochrome Cyp8b1, which are involved in neurological and metabolic processes .
Comparison with Similar Compounds
- 1,2,4-Triazolo[1,5-a]pyrazine
- 1,2,4-Triazolo[1,5-d][1,2,4]triazine
- 1,3,5-Triazine
Comparison: 1,4,5,6-Tetrahydro-1,2,3-triazine is unique due to its specific ring structure and nitrogen content, which confer distinct chemical reactivity and biological activity. Compared to other triazine derivatives, it offers a balance of stability and reactivity, making it suitable for various applications .
Properties
CAS No. |
136911-38-1 |
---|---|
Molecular Formula |
C3H7N3 |
Molecular Weight |
85.11 g/mol |
IUPAC Name |
1,4,5,6-tetrahydrotriazine |
InChI |
InChI=1S/C3H7N3/c1-2-4-6-5-3-1/h1-3H2,(H,4,5) |
InChI Key |
LFWBTAXIAYXNCD-UHFFFAOYSA-N |
Canonical SMILES |
C1CNN=NC1 |
Origin of Product |
United States |
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